(2S,3R)-2-amino-3-phenylbutanoic acid
Overview
Description
(2S,3R)-2-amino-3-phenylbutanoic acid is a chiral amino acid derivative with significant importance in various fields of chemistry and biology. This compound is characterized by its specific stereochemistry, which contributes to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-amino-3-phenylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or auxiliaries. For instance, the enantioselective synthesis can be performed starting from Garner’s aldehyde, followed by a series of reactions including Horner–Wadsworth–Emmons reaction and diastereoselective 1,4-addition . Another method involves the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by O-acylcarbamoylation and intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and enzymatic processes is also explored to achieve efficient and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-amino-3-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenylbutanone derivatives, while reduction can produce different amine compounds .
Scientific Research Applications
(2S,3R)-2-amino-3-phenylbutanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,3R)-2-amino-3-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes, leading to the formation of bioactive metabolites. The stereochemistry of the compound plays a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-amino-3-phenylbutanoic acid: Another stereoisomer with different biological activity.
(2R,3R)-2-amino-3-phenylbutanoic acid: A diastereomer with distinct chemical properties.
(2R,3S)-2-amino-3-phenylbutanoic acid: Another diastereomer with unique applications.
Uniqueness
(2S,3R)-2-amino-3-phenylbutanoic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable in asymmetric synthesis and as a chiral building block in various applications .
Properties
IUPAC Name |
(2S,3R)-2-amino-3-phenylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13)/t7-,9+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZQDMYEJPNDEN-APPZFPTMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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